molecular formula C9H16ClN3O B1378299 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride CAS No. 1394041-48-5

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

Cat. No.: B1378299
CAS No.: 1394041-48-5
M. Wt: 217.69 g/mol
InChI Key: RTPRSZMJBBENOK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride is a heterocyclic compound with potential applications in various fields of chemistry and biology. This compound features a pyridazinone core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazinone ring to dihydropyridazine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. The pyridazinone core may also participate in π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine derivatives: Compounds with similar pyridazinone cores but different substituents.

    Piperidine derivatives: Compounds with a six-membered ring containing nitrogen, such as piperidine and its derivatives.

Uniqueness

4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group and diethyl substituents enhances its reactivity and potential for diverse applications compared to other pyridazine and piperidine derivatives.

Properties

IUPAC Name

5-(aminomethyl)-3,4-diethyl-1H-pyridazin-6-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-3-6-7(5-10)9(13)12-11-8(6)4-2;/h3-5,10H2,1-2H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPRSZMJBBENOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NN=C1CC)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
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4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride
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4-(Aminomethyl)-5,6-diethyl-2,3-dihydropyridazin-3-one hydrochloride

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